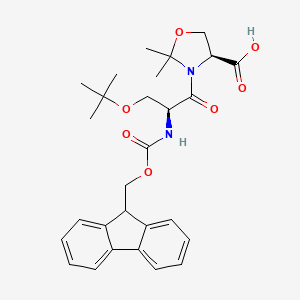

Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEDICXRSSILSN-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000164-43-1 | |

| Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-3-(1,1-dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-, (4S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of Solid Phase Peptide Synthesis Spps and Its Methodological Advancements

The advent of Solid-Phase Peptide Synthesis (SPPS), a groundbreaking technique developed by R.B. Merrifield, revolutionized the way peptides are created. peptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. peptide.comopenaccessjournals.com This approach simplifies the purification process, as excess reagents and by-products can be easily washed away after each coupling step. peptide.com

Over the years, SPPS has seen significant advancements that have enhanced its efficiency and expanded its capabilities. openaccessjournals.comnih.gov Initially, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme was widely used. peptide.combiosynth.com However, the introduction of the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy by Meienhofer and coworkers in 1978 offered a milder and more orthogonal approach. peptide.comnih.gov The Fmoc group, which is base-labile, provides temporary protection for the α-amino group, while the side-chain protecting groups and the resin linkage are acid-labile. biosynth.comnih.gov This orthogonality is a key advantage, as it allows for the selective removal of protecting groups without affecting other parts of the peptide molecule. biosynth.comresearchgate.net

Further methodological improvements include the development of new, highly efficient coupling reagents, the introduction of automated peptide synthesizers, and the use of microwave assistance to accelerate reaction times and improve coupling efficiency, particularly for "difficult sequences". openaccessjournals.comnih.govnih.gov The quality of Fmoc-protected amino acid building blocks has also significantly improved, with many now available at high purity. nih.gov

The Role of Orthogonal Protecting Group Chemistry in Convergent Peptide Synthesis

Orthogonal protecting group chemistry is a cornerstone of modern peptide synthesis, enabling the construction of complex and modified peptides. researchgate.netspringernature.com A protecting group strategy is considered orthogonal if the different classes of protecting groups can be removed in any order without affecting the others. biosynth.com This level of control is crucial for advanced synthetic strategies, such as convergent peptide synthesis.

The Fmoc/tBu strategy is a prime example of an orthogonal system. researchgate.net The base-labile Fmoc group can be removed without affecting the acid-labile tBu and other acid-sensitive side-chain protecting groups. biosynth.comresearchgate.net This allows for the assembly of the peptide backbone, followed by selective modifications or fragment condensations. For more complex structures, such as branched or cyclic peptides, additional orthogonal protecting groups are required to protect the side chains of trifunctional amino acids. sigmaaldrich.com

Challenges in the Synthesis of Peptides Containing Multiply Modified or Non Canonical Amino Acid Residues

The synthesis of peptides containing multiple modifications or non-canonical amino acids presents a unique set of challenges. mblintl.combiosynth.com These specialized peptides are of great interest in drug development and biological research as they can offer enhanced stability, improved biological activity, and novel functionalities. mendelchemicals.com

Furthermore, peptides containing hydrophobic or β-branched amino acids, often referred to as "difficult sequences," have a tendency to aggregate during synthesis. nih.gov This aggregation can hinder coupling reactions and lead to incomplete synthesis and low yields. nih.govbiosynth.com The introduction of modifications can sometimes exacerbate these issues by altering the peptide's secondary structure and solubility. biosynth.com Overcoming these challenges often requires careful optimization of coupling conditions, the use of specialized resins, and the incorporation of structure-disrupting elements. mblintl.combiosynth.com

Contextualizing Fmoc Ser Tbu Ser Psime,mepro Oh Within Contemporary Peptide Research

Strategic Selection of Protecting Groups for Multifunctional Serine Derivatives

The choice of protecting groups for serine extends beyond the standard tBu ether and is dictated by the specific goals of the peptide synthesis. For complex peptides, particularly those containing multiple serine residues or challenging sequences prone to aggregation, a more strategic selection is necessary. The compound Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is a prime example of such a strategic choice.

This building block is a dipeptide where two different protection strategies are applied to adjacent serine residues:

N-terminal Serine: This residue is protected with the standard, acid-labile tert-butyl (tBu) group. This provides robust protection that is orthogonal to the N-terminal Fmoc group. peptide.com

C-terminal Serine: This residue is part of a pseudoproline (Psime,Mepro) system. This is a temporary modification where the serine's backbone nitrogen and side-chain oxygen are incorporated into a TFA-labile oxazolidine ring. sigmaaldrich.comalfa-chemistry.com

Table 1: Strategic Protecting Group Selection for Serine

| Synthetic Challenge | Serine Derivative | Protecting Group | Rationale | Cleavage Condition |

|---|---|---|---|---|

| Standard Elongation | Fmoc-Ser(tBu)-OH | tBu | Orthogonal to Fmoc, stable during synthesis. iris-biotech.depeptide.com | Strong Acid (e.g., 95% TFA) iris-biotech.de |

| On-Resin Side-Chain Modification | Fmoc-Ser(Trt)-OH | Trt | Orthogonal to Fmoc and tBu; highly acid-labile. peptide.comsigmaaldrich.com | Dilute Acid (e.g., 1% TFA) sigmaaldrich.com |

| Aggregation in Ser-Xaa sequences | Fmoc-Xaa-Ser(Psime,Mepro)-OH | Psime,Mepro | Introduces a structure-breaking kink to prevent aggregation. sigmaaldrich.comalfa-chemistry.com | Strong Acid (e.g., 95% TFA) sigmaaldrich.com |

Theoretical Frameworks for Predicting Protecting Group Stability and Lability Profiles

The stability and lability of protecting groups, particularly those cleaved by acidolysis, can be predicted and rationalized through theoretical chemical principles. The core of this framework is the stability of the carbocation intermediate that is generated upon protonation and cleavage of the protecting group. nih.gov

The rate of cleavage is directly proportional to the stability of this carbocation. Several factors influence this stability:

Steric Effects & Resonance: The substitution pattern around the cationic center is critical. For trityl-based protecting groups, the positive charge is delocalized over three phenyl rings, creating a highly stable carbocation. This makes groups like triphenylmethyl (Trt) and its derivatives (e.g., Mmt) very labile. The tert-butyl (tBu) group forms a tertiary carbocation, which is less stable than a trityl cation, and thus requires stronger acidic conditions for removal. nih.gov

Inductive and Mesomeric Effects: The presence of electron-donating substituents (e.g., methoxy (B1213986) groups) on aryl-based protecting groups further stabilizes the carbocation through resonance and inductive effects, thereby increasing the group's lability. nih.gov

This theoretical understanding allows for the fine-tuning of protecting group stability, creating a spectrum of lability. This enables a "quasi-orthogonal" approach where different groups within the same class (e.g., acid-labile) can be removed selectively by modulating the strength of the acid. biosynth.com For instance, a highly acid-sensitive Mmt group can be removed with very dilute TFA, leaving a more robust tBu group intact. peptide.com

Table 2: Relative Lability of Common Acid-Labile Protecting Groups

| Protecting Group | Abbreviation | Relative Lability | Carbocation Stability | Typical Cleavage Condition |

|---|---|---|---|---|

| Methoxytrityl | Mmt | Very High | Very High (Resonance Stabilized) | 1% TFA in DCM peptide.com |

| Trityl | Trt | High | High (Resonance Stabilized) | 1-5% TFA in DCM sigmaaldrich.com |

| tert-Butyloxycarbonyl | Boc | Moderate | Moderate (Tertiary Cation) | 25-50% TFA in DCM peptide.com |

| tert-Butyl | tBu | Low | Moderate (Tertiary Cation) | >90% TFA iris-biotech.de |

| Benzyl | Bzl | Very Low | Low (Primary Cation) | Strong Acids (e.g., HF) nih.gov |

Considerations for the Design of Psime and Mepro as Advanced Serine Side-Chain Protecting Groups

The development of the dimethyl-substituted pseudoproline dipeptide, denoted by Ser(Psime,Mepro), was a deliberate design effort to create an advanced tool for SPPS. sigmaaldrich.com The "Psime,Mepro" nomenclature specifically refers to the (ψMe,MePro) moiety, indicating a dimethyl-substituted oxazolidine that acts as a proline mimic. chemdad.com The key considerations behind its design include:

Optimized Aggregation Disruption: The primary function is to act as a potent "structure breaker." sigmaaldrich.com By enforcing a cis-like amide bond conformation, the pseudoproline kink effectively disrupts the formation of inter-chain hydrogen bonds that lead to β-sheet aggregation and poor synthetic outcomes. The dimethyl substitution on the oxazolidine ring was developed to optimize these conformational effects.

Facilitated Introduction: A critical design aspect is its formulation as a dipeptide building block, such as Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH. The direct acylation of the sterically hindered secondary amine within the oxazolidine ring is inefficient. By pre-forming the dipeptide, this difficult coupling step is circumvented, allowing for the straightforward incorporation of two residues in a single, efficient coupling step. sigmaaldrich.comalfa-chemistry.com

Orthogonal Compatibility and Lability: The Psime,Mepro group is designed to be completely stable to the basic conditions of Fmoc deprotection (piperidine). sigmaaldrich.com Concurrently, it is engineered to be cleanly and quantitatively cleaved under standard final cleavage conditions (e.g., 95% TFA), which fully regenerates the native serine side chain and backbone structure. alfa-chemistry.com This ensures its seamless integration into the standard Fmoc/tBu orthogonal synthesis strategy.

This thoughtful design makes pseudoproline dipeptides one of the most effective tools available for improving the quality and yield of synthetically challenging peptides. sigmaaldrich.com

Retrosynthetic Analysis of Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH

A retrosynthetic analysis of the target dipeptide reveals a logical pathway for its construction. The final step is the selective hydrolysis (saponification) of a C-terminally protected ester, such as a methyl ester. This precursor, Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OMe , is the central intermediate.

This intermediate can be disconnected at the oxazolidine ring. The ring is formed via an acid-catalyzed condensation of the corresponding linear dipeptide, Fmoc-Ser(tBu)-Ser-OMe , with a ketone or ketone equivalent. This dipeptide, in turn, is formed through a standard peptide coupling reaction between two commercially available building blocks: Fmoc-Ser(tBu)-OH and the hydrochloride salt of serine methyl ester, H-Ser-OMe·HCl . This approach breaks the complex target molecule down into simple, readily available starting materials.

Synthesis of the Psime Protecting Group Precursor

The terminology "Psime" and "Mepro" in the compound's name refers to the dimethylated pseudoproline (oxazolidine) structure. This is not a protecting group that is prepared separately and then attached. Instead, it is formed in situ from the C-terminal serine residue of a dipeptide. The essential precursor for this transformation is a ketone or a ketone equivalent.

For the creation of the 2,2-dimethyl-substituted oxazolidine ring, the most common reagent is 2,2-dimethoxypropane (B42991) (DMP) . Acetone (B3395972) can also be used, but DMP is often preferred as it is a more reactive ketone equivalent that drives the reaction forward by producing volatile byproducts (methanol). The reaction is typically catalyzed by a mild acid.

| Precursor Reagent | Role in Synthesis |

| 2,2-Dimethoxypropane (DMP) | Serves as an acetone equivalent to form the 2,2-dimethyloxazolidine (B1633789) ring. |

| Acetone | Can be used directly but may result in lower yields due to equilibrium constraints. |

Synthesis of the Mepro Protecting Group Precursor

The "Mepro" designation is part of the same (ψMe ,Me Pro) nomenclature and refers to the same 2,2-dimethyl-substituted oxazolidine ring discussed in the previous section. It is not a separate moiety requiring a distinct precursor. The synthesis relies entirely on the ketone or ketone equivalent described in section 3.2.

Multi-Step Functionalization of the Serine Side Chain with Psime and Mepro

The construction of Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH is a sequential process involving peptide coupling, cyclization to form the pseudoproline ring, and a final hydrolysis step.

This step corresponds to the formation of the linear dipeptide precursor. The reaction involves the coupling of Fmoc-Ser(tBu)-OH with H-Ser-OMe·HCl. Standard peptide coupling reagents are used to activate the carboxylic acid of the Fmoc-protected serine.

Table 1: Typical Conditions for Dipeptide Precursor Synthesis

| Parameter | Condition |

|---|---|

| Reactants | Fmoc-Ser(tBu)-OH, H-Ser-OMe·HCl |

| Coupling Reagent | DIC/OxymaPure, HATU/DIEA |

| Base | Diisopropylethylamine (DIEA) or Collidine |

| Solvent | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

This reaction yields the fully protected linear dipeptide, Fmoc-Ser(tBu)-Ser-OMe .

This stage involves the critical cyclization reaction to form the pseudoproline ring. The linear dipeptide from the previous step is dissolved in a suitable solvent and reacted with 2,2-dimethoxypropane in the presence of an acid catalyst. thieme-connect.com This reaction chemoselectively forms the five-membered oxazolidine ring involving the C-terminal serine's backbone nitrogen and side-chain hydroxyl group.

Table 2: Conditions for Oxazolidine Ring Formation

| Parameter | Condition |

|---|---|

| Reactant | Fmoc-Ser(tBu)-Ser-OMe |

| Cyclizing Agent | 2,2-Dimethoxypropane (DMP) |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA) |

| Solvent | Dichloromethane (DCM) or Toluene (B28343) |

| Temperature | Reflux |

| Typical Yield | 75-90% |

| Product | Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OMe |

The final step is the saponification of the methyl ester of Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OMe to yield the desired carboxylic acid. This step is critical and requires careful optimization, as the standard basic conditions for hydrolysis (e.g., using NaOH or LiOH) can prematurely cleave the base-labile Fmoc protecting group, significantly reducing the yield. thieme-connect.com

Recent research has focused on developing milder hydrolysis conditions that preserve the Fmoc group while ensuring complete saponification. A key innovation is the use of calcium-based reagents. The inclusion of CaCl₂ has been shown to stabilize the Fmoc group towards basic hydrolysis. thieme-connect.com

Table 3: Comparison of Saponification Methods

| Method | Reagents | Solvent | Temperature | Typical Yield | Comments |

|---|---|---|---|---|---|

| Standard | NaOH or LiOH | THF/H₂O | 0 °C to RT | 30-50% | Significant Fmoc-deprotection occurs. |

| Optimized | CaCl₂, NaOH | iPrOH/H₂O | Room Temp | 65-85% | Minimal Fmoc loss, leading to higher purity and yield of the final product. thieme-connect.com |

This optimized protocol ensures high yield and maintains the stereochemical integrity of the chiral centers in the dipeptide. The final product, Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH , is then purified by chromatography to be used as a valuable building block in the synthesis of complex peptides. activotec.commerckmillipore.com

N-Terminal Fmoc Installation on the Modified Serine Derivative

The synthesis of Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH involves a strategic approach where the N-terminal fluorenylmethoxycarbonyl (Fmoc) group is not installed directly onto the fully formed dipeptide. Instead, the process begins with the Fmoc protection of the N-terminal amino acid, Serine(tBu), which is subsequently coupled to the modified C-terminal residue, Ser(Psime,Mepro)-OH. This method is standard for producing pseudoproline dipeptides. sigmaaldrich.commendelchemicals.comsigmaaldrich.com

The primary reason for this multi-step approach is to circumvent the chemical challenge of acylating the sterically hindered nitrogen of the oxazolidine ring present in the Ser(Psime,Mepro)-OH moiety. sigmaaldrich.comsigmaaldrich.com Direct coupling of an Fmoc group or another amino acid to this hindered nitrogen is inefficient. Therefore, the pseudoproline is introduced as a pre-formed dipeptide, which has the added benefit of extending the peptide chain by two residues in a single coupling step during SPPS. sigmaaldrich.comsigmaaldrich.com

The general procedure for N-terminal Fmoc installation and subsequent dipeptide formation is as follows:

Fmoc Protection of Serine(tBu): The alpha-amino group of Ser(tBu)-OH is protected using an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, under basic conditions. This temporary protecting group is crucial as it prevents self-coupling and other unwanted side reactions during the synthesis process. peptide.comaltabioscience.com The Fmoc group is stable to acidic conditions but can be readily removed with a mild base, typically a piperidine (B6355638) solution, providing the orthogonality required for SPPS. altabioscience.comactivotec.com

Activation and Coupling: The resulting Fmoc-Ser(tBu)-OH is then activated at its carboxyl group using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.org This activated species is then reacted with the free amine of the Ser(Psime,Mepro)-OH derivative to form the desired peptide bond, yielding the final product, Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH. rsc.org

Table 1: Synthesis Strategy for Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH

| Step | Reactants | Purpose | Rationale |

|---|---|---|---|

| 1. N-Terminal Protection | Ser(tBu)-OH, Fmoc-OSu (or equivalent), Base | To install the temporary Fmoc protecting group on the N-terminal serine. | Prevents unwanted reactions at the N-terminus during subsequent coupling steps. peptide.comaltabioscience.com |

| 2. Dipeptide Coupling | Fmoc-Ser(tBu)-OH, Ser(Psime,Mepro)-OH, Coupling Reagent (e.g., HATU), Base | To form the peptide bond between the two serine residues. | Creates the final dipeptide building block. This method avoids direct acylation of the hindered oxazolidine nitrogen. sigmaaldrich.comsigmaaldrich.comrsc.org |

This synthetic route ensures high yields and purity of the dipeptide building block, preparing it for its role in facilitating the synthesis of complex or aggregation-prone peptide sequences. sigmaaldrich.com

Purification Strategies for the Highly Substituted Fmoc-Ser(Psime,Mepro)-OH Building Block

The purification of Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH is a critical step to ensure its suitability for use in high-quality peptide synthesis. The goal is to remove unreacted starting materials, coupling reagents, and any side products generated during the synthesis. ajpamc.com The unique structure of this pseudoproline dipeptide, designed to disrupt secondary structures, inherently aids in the purification process by improving the solubility of the crude product and reducing aggregation-related complications. sigmaaldrich.com

The primary and most effective method for purifying peptide derivatives like Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . rsc.orgnih.gov

Key aspects of the purification strategy include:

Initial Workup: Before chromatographic purification, a simple aqueous workup or washing with a non-polar organic solvent like toluene can be employed to remove a significant portion of impurities. ajpamc.com

RP-HPLC: This technique separates compounds based on their hydrophobicity. The crude product is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 stationary phase column. A gradient of two mobile phases, typically water with 0.1% trifluoroacetic acid (TFA) (Buffer A) and acetonitrile (B52724) with 0.1% TFA (Buffer B), is used to elute the components. rsc.org The highly hydrophobic Fmoc group and the t-butyl group contribute to a strong retention on the column, allowing for excellent separation from more polar impurities.

Fraction Collection and Analysis: The eluent is monitored by UV absorbance (the Fmoc group has a strong UV absorbance), and fractions containing the product at the desired purity (typically ≥97%) are collected. sigmaaldrich.comaltabioscience.com The identity and purity of the collected fractions are confirmed by analytical HPLC and mass spectrometry. rsc.org

The use of pseudoproline dipeptides such as Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH has been shown to lead to easier HPLC purification and higher recovery rates of the target peptides they are incorporated into, due to the suppression of deletion sequences and other impurities that arise from aggregation during synthesis. sigmaaldrich.com

Table 2: Typical Purification Protocol for Fmoc-Ser(tBu)-Ser(Psime,Mepro)-OH

| Step | Procedure | Rationale |

|---|---|---|

| 1. Crude Product Preparation | The crude solid from the synthesis is dissolved in a minimal amount of a solvent like DMF or an acetonitrile/water mixture. | To prepare the sample for injection into the HPLC system. |

| 2. RP-HPLC Separation | Injection onto a C18 column. Elution with a gradient of acetonitrile in water (both containing 0.1% TFA). | To separate the target compound from impurities based on hydrophobicity. rsc.org |

| 3. Detection & Fractionation | UV detection (typically at 214 nm and 280 nm). Fractions are collected as the target compound elutes. | The Fmoc group allows for sensitive UV detection. altabioscience.com Collection isolates the pure compound. |

| 4. Purity Verification | Collected fractions are analyzed by analytical HPLC and Mass Spectrometry. | To confirm the purity and identity of the final product. rsc.org |

| 5. Lyophilization | Pure fractions are combined, and the solvent is removed via lyophilization (freeze-drying). | To obtain the final product as a stable, solid powder. chemdad.com |

This rigorous purification process yields a highly pure building block, which is essential for its successful application in the synthesis of therapeutic peptides and other complex protein structures.

Synthesis of the Dipeptide Building Block: Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH

The synthesis of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is a critical process that requires careful consideration of coupling strategies, racemization control, and steric effects. This dipeptide is a pseudoproline, where the C-terminal serine is reversibly protected as a TFA-labile oxazolidine. This modification is instrumental in disrupting the secondary structures that lead to aggregation during peptide chain elongation. chempep.comwikipedia.orgiris-biotech.de

The most prevalent and efficient method for preparing pseudoproline dipeptides is the "post-insertion" approach. This involves the formation of the oxazolidine ring on a pre-formed dipeptide. chempep.com An alternative, though less common, method is the acylation of a pre-formed pseudoproline monomer. However, this approach is often hampered by low coupling yields due to the steric hindrance of the oxazolidine ring and the reduced nucleophilicity of the nitrogen atom. wikipedia.orgiris-biotech.de

Considerations for the Fmoc-Ser(Tbu) Coupling to the Ser(Psime,Mepro)-OH Moiety

The activation of the carboxylic acid of Fmoc-Ser(Tbu)-OH is essential to facilitate its coupling to the sterically hindered secondary amine of the pseudoproline. A variety of activating reagents are available, each with its own set of advantages and disadvantages in terms of reactivity and potential for side reactions.

Commonly employed activating reagents in peptide synthesis include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). peptide.combachem.comuni-kiel.de Phosphonium and aminium/uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU), are also highly effective, particularly for coupling sterically hindered amino acids. bachem.comuni-kiel.desigmaaldrich.com

The choice of activating reagent can significantly impact the coupling efficiency. For hindered couplings, more potent reagents like HATU or PyAOP are often preferred. bachem.comsigmaaldrich.com

Table 1: Common Activating Reagents for Peptide Synthesis

| Activating Reagent | Type | Additive (Typical) | Key Characteristics |

|---|---|---|---|

| DCC | Carbodiimide | HOBt | By-product (DCU) is insoluble. |

| DIC | Carbodiimide | HOBt, Oxyma | By-product (DIU) is soluble. |

| PyBOP | Phosphonium Salt | - | Efficient for hindered couplings. |

| PyAOP | Phosphonium Salt | - | Highly effective for hindered couplings. |

| HATU | Aminium/Uronium Salt | - | Very efficient, but can lead to side reactions. |

| COMU | Aminium/Uronium Salt | - | High coupling efficiency and reduced racemization. acs.org |

A critical concern during the activation and coupling of amino acids is the potential for racemization at the α-carbon. Fmoc-protected amino acids, including Fmoc-Ser(tBu)-OH, can be susceptible to racemization, particularly under basic conditions or with certain activating agents. nih.govpeptide.com

The extent of racemization is influenced by the choice of coupling reagent and the base used. For instance, the use of a hindered base like diisopropylethylamine (DIPEA) can sometimes promote racemization with certain amino acids. chempep.com Studies have shown that for Fmoc-L-Ser(tBu)-OH, racemization is generally negligible with most coupling reagents, with the exception of HATU in the presence of N-methylmorpholine (NMM). nih.gov The combination of DIC with Oxyma is often considered a mild and effective method for minimizing racemization. nih.gov

Table 2: Racemization of Fmoc-L-Ser(tBu)-OH with Various Coupling Reagents

| Coupling Reagent | Base | % D-Isomer Formed |

|---|---|---|

| DIC/Oxyma | DIPEA | Negligible |

| HBTU/HOBt | DIPEA | Negligible |

| PyBOP | DIPEA | Negligible |

| HATU | NMM | Noticeable |

Data adapted from studies on the racemization of Fmoc-amino acids. The exact percentages can vary based on reaction conditions.

Adding racemization suppressants like HOBt or its derivatives can help to minimize this side reaction. peptide.com

The pseudoproline moiety, with its dimethylated oxazolidine ring (indicated by "Psime, Mepro"), presents significant steric hindrance at the N-terminal amine. This steric bulk makes the direct acylation of the pseudoproline challenging, often resulting in low coupling yields. chempep.comiris-biotech.de This is a primary reason why the synthesis of pseudoproline dipeptides typically proceeds via the formation of the oxazolidine ring on an already formed dipeptide.

When coupling Fmoc-Ser(Tbu)-OH to a pre-formed Ser(Psime,Mepro)-OH, the choice of a highly efficient coupling reagent is crucial to overcome the steric hindrance. Reagents known for their high reactivity, such as HATU or PyAOP, are often employed in such cases to drive the reaction to completion. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing the Dipeptide Building Block

The primary application of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is as a building block in SPPS to synthesize peptides that are prone to aggregation. chempep.comiris-biotech.de By introducing a "kink" in the peptide backbone, the pseudoproline dipeptide disrupts the formation of secondary structures like β-sheets, which are a major cause of poor solvation and incomplete reactions during synthesis. wikipedia.orgiris-biotech.de

Resin Selection and Linker Chemistry for Dipeptide Attachment

The choice of solid support (resin) and the linker that attaches the first amino acid to it is a critical parameter in SPPS. For the attachment of a bulky dipeptide building block like Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH, several factors need to be considered.

Resins with good swelling properties in common SPPS solvents like dimethylformamide (DMF) and dichloromethane (DCM) are essential to ensure efficient diffusion of reagents. Polystyrene-based resins are widely used due to their cost-effectiveness and good mechanical stability. researchgate.net For difficult sequences, polyethylene (B3416737) glycol (PEG)-grafted resins, such as TentaGel or ChemMatrix, are often preferred as they can improve the solvation of the growing peptide chain and reduce aggregation. chempep.comiris-biotech.de

The linker chemistry determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its cleavage from the resin. For the synthesis of peptide acids, Wang and 2-chlorotrityl chloride (2-CTC) resins are commonly used. researchgate.netiris-biotech.de Rink amide resins are the standard choice for preparing peptide amides. iris-biotech.de

For attaching a bulky dipeptide, a low-loading resin is often advantageous to minimize steric hindrance between the growing peptide chains. researchgate.net The 2-CTC resin is particularly well-suited for attaching bulky building blocks as the loading can be performed under mild conditions, and the peptide can be cleaved under very mild acidic conditions, which is beneficial for sensitive peptides. peptide.compeptide.com

Table 3: Common Resins for Fmoc SPPS

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Condition | Key Features |

|---|---|---|---|---|

| Wang | p-Alkoxybenzyl alcohol | Acid | Strong acid (e.g., 95% TFA) | Standard resin for peptide acids. |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Acid | Mild acid (e.g., 1-2% TFA) | Good for bulky amino acids and protected fragments. peptide.com |

| Rink Amide | Amide Linker | Amide | Strong acid (e.g., 95% TFA) | Standard resin for peptide amides. |

| TentaGel / ChemMatrix | Various | Various | Dependent on linker | PEG-grafted, good for long and difficult sequences. chempep.comiris-biotech.de |

Automated SPPS Protocol Development for Complex Dipeptides

The use of automated peptide synthesizers has become standard practice in SPPS, offering high reproducibility and throughput. beilstein-journals.orgnih.gov The incorporation of complex dipeptides like Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH into an automated protocol requires some specific considerations.

The dipeptide is treated as a single amino acid in the synthesis sequence. The coupling time may need to be extended to ensure complete reaction, especially if the subsequent amino acid to be coupled is also sterically hindered. Standard coupling protocols using reagents like HBTU or HATU are generally compatible with pseudoproline dipeptides. chempep.com Microwave-assisted SPPS can be particularly beneficial, as the elevated temperatures can help to overcome steric hindrance and disrupt aggregation, leading to faster and more efficient couplings. chempep.com

The deprotection of the Fmoc group from the N-terminus of the pseudoproline dipeptide is typically carried out using a standard solution of piperidine in DMF. The oxazolidine ring of the pseudoproline is stable to these basic conditions but is readily cleaved by the strong acid (typically trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin, which regenerates the native serine residue. wikipedia.orgsigmaaldrich.comchempep.com

Empirical guidelines for the placement of pseudoproline dipeptides suggest spacing them approximately every 5-6 residues within a sequence prone to aggregation and maintaining a minimum of two residues between a pseudoproline and another pseudoproline or a proline. peptide.com

Monitoring Coupling Efficiency and Completeness

Real-time monitoring techniques are particularly valuable as they allow for timely adjustments to the reaction conditions, helping to minimize the formation of deletion sequences and simplify purification. s4science.at Some common methods for monitoring coupling efficiency include:

| Method | Principle | Application | Advantages | Disadvantages |

| Ninhydrin (B49086) (Kaiser) Test | Reacts with primary amines to produce a dark blue color. Secondary amines give a yellow or red color. acs.org | Qualitative monitoring of free amines on a solid support. | Simple, rapid, and highly sensitive for primary amines. | Can give false negatives, especially with hindered amines. Interpretation can be subjective. acs.org |

| Trinitrobenzene Sulfonic Acid (TNBS) Test | Reacts with primary amines to form a colored complex. acs.org | Qualitative monitoring, often used as a complementary test to the ninhydrin test. | Useful for confirming the presence of free amines. | Requires a microscope for clear observation of resin bead color. acs.org |

| Fmoc Release UV Spectroscopy | The Fmoc protecting group is cleaved by piperidine, and the resulting dibenzofulvene-piperidine adduct can be quantified by UV spectroscopy. iris-biotech.de | Quantitative determination of the extent of the previous coupling step and resin loading. iris-biotech.de | Provides quantitative data, can be automated for online monitoring. iris-biotech.dersc.org | Indirect measurement of the current coupling step. Interfering reagents can affect accuracy. iris-biotech.de |

| Refractive Index (RI) Measurement | Changes in the refractive index of the reaction solution correlate with the transfer of mass from the solution to the solid support during coupling. s4science.at | Real-time, in-line monitoring of both coupling and deprotection steps. s4science.at | Provides real-time feedback, allowing for immediate optimization. s4science.at | Requires specialized equipment. |

| Conductivity Measurement | Monitors the changes in electrical conductivity of the reaction solution as ionic species are consumed or generated during the coupling reaction. google.com | Real-time monitoring of coupling and deprotection steps in both batch and continuous flow systems. google.com | Provides a direct indication of reaction progress. google.com | Can be influenced by the presence of various ionic species in the reaction mixture. |

| NMR Spectroscopy | Can be used to directly observe the disappearance of the reactant and the appearance of the product. acs.org | Quantitative analysis of reaction conversion by analyzing cleaved aliquots of the resin. | Highly specific and quantitative, providing structural information. acs.org | Requires specialized equipment and can be time-consuming. |

Solution-Phase Peptide Synthesis (LPPS) Strategies for Dipeptide Assembly

While solid-phase peptide synthesis (SPPS) is a widely used technique, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of shorter peptide fragments like dipeptides. wikipedia.orgnih.gov LPPS offers the advantage of easier purification of intermediates and avoids issues related to resin swelling and accessibility that can occur in SPPS. rsc.org

Several strategies have been developed to enhance the efficiency of LPPS for dipeptide assembly. One approach involves the use of coupling reagents that activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. mdpi.com For instance, titanium tetrachloride (TiCl4) has been employed as a condensing agent in the presence of pyridine, with microwave irradiation providing the necessary energy to drive the reaction. mdpi.com This method has shown compatibility with various protecting groups, including Fmoc, Boc, and Z. mdpi.com

Another strategy is the "repetitive (or continuous) solution-phase peptide synthesis" (RSPS), which aims to produce peptides through a repetitive procedure without the need for intermediate purification. acs.org This is achieved by using a superstoichiometric amount of the free amino acid to drive the coupling reaction to completion, followed by selective isolation of the peptide product. acs.org The Group-Assisted Purification (GAP) chemistry is another innovative solution-phase method that avoids traditional purification techniques like chromatography and recrystallization, thereby reducing solvent usage and waste. rsc.org

Challenges in the Synthesis of Adjacent Serine Residues with Orthogonal Protection

The synthesis of peptides containing adjacent serine residues presents unique challenges, primarily due to the hydroxyl group on the serine side chain. researchgate.net These challenges are further compounded when orthogonal protecting groups are employed to selectively deprotect one serine residue while the other remains protected.

One of the main difficulties is the increased propensity for side reactions, such as O-acylation and β-elimination. The hydroxyl group of an unprotected or inappropriately protected serine can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts.

Furthermore, the presence of two bulky protecting groups on adjacent residues, such as the tert-butyl (Tbu) group on one serine and a pseudoproline (Psime,Mepro) on the other in the case of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH, can create significant steric hindrance. This can slow down the coupling reaction and may require the use of more potent coupling reagents or longer reaction times to achieve complete coupling. creative-peptides.com The formation of secondary structures, such as β-sheets, can also be promoted by sequences containing multiple serine residues, leading to aggregation and reduced reaction efficiency. sigmaaldrich.com

The use of pseudoproline dipeptides, like the one in Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH, is a strategic choice to mitigate some of these challenges. sigmaaldrich.com The pseudoproline moiety disrupts the formation of secondary structures and improves the solubility of the growing peptide chain. peptide.com However, the synthesis of the pseudoproline dipeptide itself can be complex.

Strategies for Minimizing Side Reactions During Dipeptide Elongation

Several side reactions can occur during the elongation of dipeptides, particularly those containing sensitive residues like serine. Minimizing these side reactions is crucial for obtaining a high yield of the desired peptide with high purity.

Acyl Transfer Reactions

Acyl transfer reactions, specifically O-acylation of the serine hydroxyl group, are a common side reaction. This occurs when the hydroxyl group acts as a nucleophile and attacks the activated carboxyl group of the incoming amino acid. To minimize this, the hydroxyl group of the serine residue is typically protected. In the case of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH, the tert-butyl (Tbu) group serves this purpose for one of the serine residues. The pseudoproline structure on the second serine also effectively masks its hydroxyl group. sigmaaldrich.com The choice of coupling reagent and reaction conditions can also influence the extent of O-acylation. Using milder activation methods can sometimes reduce this side reaction. morressier.com

Beta-Elimination Phenomena

Serine residues are susceptible to base-catalyzed β-elimination, which leads to the formation of a dehydroalanine (B155165) (Dha) residue. acs.org This side reaction can be particularly problematic during the removal of the Fmoc protecting group, which is typically done using a basic solution like piperidine. The formation of Dha can lead to peptide truncation and the formation of unwanted byproducts. nih.gov

Strategies to minimize β-elimination include:

Using milder bases for Fmoc deprotection: While piperidine is standard, in some cases, weaker bases may be employed, although this can lead to incomplete deprotection.

Optimizing deprotection time: Minimizing the exposure of the peptide to the basic deprotection solution can reduce the extent of β-elimination. creative-peptides.com

Protection of the hydroxyl group: The Tbu protecting group on the serine side chain helps to reduce the acidity of the α-proton, thereby decreasing the likelihood of β-elimination.

Inclusion of additives: Adding agents like EDTA to the reaction mixture has been shown to reduce β-elimination side reactions, possibly by chelating trace metal ions that may catalyze the reaction. nih.gov

Aspartimide Formation (Analogue Considerations for Serine)

Aspartimide formation is a well-known side reaction that occurs at aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences. brieflands.com It involves the cyclization of the aspartic acid side chain with the backbone amide nitrogen, leading to the formation of a five-membered ring. This can result in racemization and the formation of β-aspartyl peptides. sigmaaldrich.com

While serine itself does not form an aspartimide, analogous cyclization reactions can occur, especially if the serine side chain is modified. The principles for minimizing aspartimide formation can be applied to reduce the risk of similar side reactions involving serine. These strategies include:

Use of bulky side-chain protecting groups: Sterically demanding protecting groups on the side chain can hinder the cyclization reaction. iris-biotech.de

Modification of the peptide backbone: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the following amino acid can prevent the cyclization by sterically blocking the nucleophilic attack. peptide.comiris-biotech.de

Use of pseudoproline dipeptides: The rigid structure of the pseudoproline ring alters the backbone conformation, which can disfavor the geometry required for cyclization. iris-biotech.de The use of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH inherently incorporates this strategy. sigmaaldrich.com

Employing alternative deprotection conditions: Using additives in the deprotection cocktail or employing weaker bases can reduce the rate of the base-catalyzed cyclization. iris-biotech.de The use of cyanosulfurylides as a protecting group for carboxylic acids has also been shown to prevent aspartimide formation. researchgate.netnih.gov

Orthogonal Deprotection Strategies for Fmoc Ser Tbu Ser Psime,mepro Oh and Derived Peptides

Selective Removal of the tert-Butyl (tBu) Group from the First Serine Side Chain

The hydroxyl side chain of the first serine residue is protected by a tert-butyl (tBu) ether. peptide.com This protecting group is characterized by its stability to the basic conditions required for Fmoc removal, a fundamental requirement of the orthogonal Fmoc/tBu strategy. iris-biotech.depeptide.com However, the tBu group is highly susceptible to cleavage by strong acids. iris-biotech.de

Selective deprotection of the tBu group is typically not performed as an isolated step on the resin. Instead, its removal is designed to occur concurrently with the global deprotection of the peptide and its cleavage from the solid support. peptide.compeptide.com The standard reagent for this process is trifluoroacetic acid (TFA). peptide.com

The orthogonality of the tBu group is defined by its differential stability:

Stable to: 20% piperidine (B6355638) in DMF, used for Fmoc removal. iris-biotech.de

Stable to: 2% hydrazine (B178648) in DMF, used for removing protecting groups like ivDde. sigmaaldrich.com

Labile to: Strong acids, such as 95% aqueous TFA, used for final cleavage. iris-biotech.depeptide.com

While the tBu group can be stable to very mild acidic conditions (e.g., 1% TFA in DCM) used to cleave highly acid-sensitive groups like Trityl (Trt) or 2-chlorotrityl (2-ClTrt), this selective removal is more relevant for other amino acids and not a standard procedure for the Ser(tBu) in this specific dipeptide context. peptide.comsigmaaldrich.com The primary strategy relies on its removal during the final acidolysis step.

Design and Implementation of Orthogonal Cleavage Conditions for Psime and Mepro

The "Psime,Mepro" notation, or Psi(Me,Me)Pro, refers to the (2,2-dimethyl)-1,3-oxazolidine ring system formed from the second serine residue. sigmaaldrich.comchemdad.com This modification, known as a pseudoproline, serves to disrupt interchain hydrogen bonding, thereby preventing aggregation and improving solubility and coupling efficiency during peptide synthesis. sigmaaldrich.com The design of this moiety is intrinsically linked to the standard Fmoc/tBu deprotection workflow.

Chemical Lability Profiles of Psime and Mepro

The pseudoproline oxazolidine (B1195125) ring is engineered to be labile under strong acidic conditions. sigmaaldrich.comsigmaaldrich.com Its chemical stability profile is a key aspect of its design:

Stable: It is completely stable to the repeated basic treatments with piperidine solutions used to remove the N-terminal Fmoc group throughout the synthesis.

Labile: The oxazolidine is readily cleaved by strong acids, most notably trifluoroacetic acid (TFA). sigmaaldrich.com This cleavage is an acid-catalyzed hydrolysis of the N,O-acetal, which regenerates the native serine residue with a free hydroxyl and a secondary amine that becomes part of the peptide backbone. sigmaaldrich.com

Sequential Deprotection Schemes for Psime and Mepro without Affecting Other Protecting Groups or Peptide Backbone

Step 1 (Base-mediated): The N-terminal Fmoc group is removed using a piperidine solution. This step is repeated after each amino acid coupling cycle.

Step 2 (Acid-mediated): The tBu group and the pseudoproline (Psime,Mepro) moiety are removed simultaneously during the final global deprotection step using a strong TFA cocktail. sigmaaldrich.com

Because both the tBu ether and the oxazolidine are acid-labile, they are not designed to be cleaved sequentially from one another. Their shared lability towards TFA ensures that they are both efficiently removed in the final step, yielding the desired deprotected peptide.

Development of Novel Reagents for Psime and Mepro Deprotection

The deprotection of the pseudoproline group does not require novel or specialized reagents. A significant advantage of its design is its full compatibility with the standard, well-established, and robust reagents used for final cleavage in Fmoc/tBu SPPS. sigmaaldrich.com The primary reagent for cleaving the Psime,Mepro group is TFA, typically in a cocktail with various scavengers. sigmaaldrich.com The innovation of this building block lies in its structural properties that facilitate synthesis, rather than in a unique or complex deprotection chemistry.

Global Deprotection Strategies and Final Peptide Cleavage Considerations

The final step in the synthesis is the global deprotection, where the fully assembled peptide is cleaved from the solid-phase support and all remaining side-chain protecting groups are removed. thermofisher.com For peptides synthesized using Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH, this single, acid-mediated step simultaneously cleaves the resin linkage, removes the tBu group from the first serine, and hydrolyzes the oxazolidine ring of the pseudoproline to regenerate the second serine. sigmaaldrich.com

This process is conducted using a cleavage cocktail, which is a mixture of strong acid and scavenger molecules. The scavengers are critical for trapping the highly reactive carbocations (e.g., t-butyl cations) that are generated upon cleavage of the protecting groups and the resin linker, thereby preventing unwanted modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com

The composition of the cleavage cocktail is chosen based on the amino acid sequence of the peptide. A widely effective and non-malodorous cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com

Interactive Table 2: Common TFA-Based Cleavage Cocktails for Global Deprotection

| Reagent Cocktail (v/v/v) | Scavengers | Purpose of Scavengers | Citations |

|---|---|---|---|

| TFA / TIS / Water (95:2.5:2.5) | Triisopropylsilane (TIS), Water | General purpose. TIS is an efficient scavenger for t-butyl and trityl cations. | sigmaaldrich.com |

| Reagent K: TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | A robust, traditional cocktail for complex peptides. EDT protects Trp; Thioanisole helps cleave Arg(Pmc/Pbf) groups. | sigmaaldrich.com |

| TFA / EDT / Water (95:2.5:2.5) | 1,2-Ethanedithiol (EDT) | Particularly effective in preventing acid-catalyzed oxidation of tryptophan. | sigmaaldrich.com |

| TFA / TIS / EDT / Water (94:1:2.5:2.5) | TIS, EDT | Combines scavengers for peptides containing both Arg(Pbf) and Trp. | sigmaaldrich.comsigmaaldrich.com |

The selection of the appropriate cleavage cocktail is the final, critical step to ensure the isolation of the target peptide in high purity and yield, with all protecting groups, including the tBu and the specialized pseudoproline, cleanly removed.

Troubleshooting Incomplete Deprotection and Protecting Group Scrambling

Despite the robustness of the Fmoc/tBu orthogonal strategy, challenges such as incomplete deprotection and protecting group scrambling can arise, leading to impurities and reduced yields. Careful monitoring and troubleshooting are crucial for successful synthesis.

Incomplete Deprotection

Incomplete deprotection can occur at two key stages: the removal of the temporary N-terminal Fmoc group during chain elongation and the final acidolytic cleavage of the permanent side-chain protecting groups.

Incomplete Fmoc Removal: Inadequate removal of the Fmoc group before the next coupling step will result in deletion sequences, where one or more amino acids are missing from the final peptide. This can be caused by aggregation of the growing peptide chain on the resin, hindering the access of the piperidine solution to the N-terminus. sigmaaldrich.com The use of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is intended to mitigate this very issue by disrupting secondary structures. merckmillipore.com However, in particularly long or hydrophobic sequences, this problem can still manifest. Extending the deprotection time or performing a second piperidine treatment can often resolve this issue. iris-biotech.de

Incomplete Side-Chain Deprotection: The final TFA cleavage must efficiently remove both the tBu and the Psime,Mepro protecting groups. The stability of the oxazolidine ring of the pseudoproline can be sequence-dependent. acs.orgnih.gov While it is designed to be TFA-labile, some contexts may require extended cleavage times for complete removal. acs.org Similarly, the tBu group, while generally readily cleaved by TFA, can sometimes be sterically hindered, leading to incomplete deprotection. stackexchange.com If analysis of the crude peptide indicates the presence of species with residual protecting groups, repeating the TFA cleavage with fresh reagents is a recommended course of action. sigmaaldrich.com The duration of the cleavage cocktail treatment can be extended, for instance from 2 hours to 4 or 6 hours, to facilitate complete removal. acs.orgthermofisher.com

Table 1: Common Issues and Solutions in the Deprotection of Peptides Derived from Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH

| Problem | Potential Cause | Symptoms in Analysis (e.g., HPLC, MS) | Recommended Solution |

| Incomplete Fmoc Deprotection | Peptide aggregation on resin | Presence of deletion sequences (Mass - amino acid residue weight) | Extend piperidine treatment time; perform double deprotection. |

| Incomplete Psime,Mepro Deprotection | Sequence-dependent stability of the oxazolidine ring | Presence of peptide with +40 Da mass addition | Extend TFA cleavage time (e.g., to 4-6 hours); repeat cleavage with fresh TFA cocktail. acs.org |

| Incomplete tBu Deprotection | Steric hindrance; insufficient TFA exposure | Presence of peptide with +56 Da mass addition | Extend TFA cleavage time; ensure sufficient volume of cleavage cocktail. sigmaaldrich.com |

| Protecting Group Scrambling | Generation of reactive cationic species during TFA cleavage | Complex mixture of byproducts with unexpected masses | Use of scavengers in the TFA cleavage cocktail (e.g., TIS, water). sigmaaldrich.com |

Protecting Group Scrambling

Protecting group scrambling is a side reaction that can occur during the final TFA cleavage. The acidic conditions generate highly reactive cationic species from the cleavage of protecting groups like the tBu group. sigmaaldrich.com These carbocations can then re-attach to nucleophilic sites on the deprotected peptide, such as the indole (B1671886) ring of tryptophan or the thiol of cysteine, leading to a heterogeneous mixture of modified peptides.

To prevent this, a "scavenger" is almost always included in the TFA cleavage cocktail. sigmaaldrich.com Scavengers are nucleophilic reagents that are present in excess to trap the reactive cationic species before they can react with the peptide. Common scavengers include triisopropylsilane (TIS) and water. A standard cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5), is effective for most sequences. sigmaaldrich.com The TIS is particularly efficient at quenching the tert-butyl cation. The choice and concentration of scavengers may need to be optimized depending on the specific amino acid composition of the peptide being synthesized.

In the context of peptides synthesized using Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH, the primary concern for scrambling comes from the tBu group. The breakdown of the Psime,Mepro group generates acetone (B3395972), which is generally volatile and less reactive towards the peptide. Therefore, ensuring the presence of adequate scavengers in the final cleavage step is the most critical measure to prevent scrambling and ensure the isolation of a pure, unmodified peptide product.

Mechanistic Investigations of Protecting Group Reactivity and Selectivity in the Context of Fmoc Ser Tbu Ser Psime,mepro Oh

Kinetic Studies of Deprotection Reactions

The efficiency of a peptide synthesis is highly dependent on the kinetics of the deprotection steps. For Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH, the kinetics of three distinct deprotection reactions are of primary importance: the base-mediated removal of the Fmoc group, and the acid-mediated cleavage of the tBu ether and the Psime,Mepro oxazolidine (B1195125) ring.

Fmoc Group Deprotection: The removal of the N-terminal Fmoc group is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.gov The reaction proceeds via a β-elimination mechanism. The rate of this reaction is critical; incomplete deprotection leads to deletion sequences, while prolonged exposure to base can promote other side reactions. rsc.orglookchem.com Kinetic studies have shown that the concentration of the amine base directly influences the deprotection rate.

Research analyzing the kinetics of Fmoc removal from Fmoc-Val-OH using varying concentrations of piperidine in DMF demonstrates a clear concentration-dependent relationship. researchgate.netredalyc.org At a 1% piperidine concentration, deprotection is slow, reaching only 49.6% completion after 5 minutes. researchgate.netredalyc.org Increasing the concentration to 2% significantly accelerates the reaction, with 87.9% completion in the same timeframe. researchgate.netredalyc.org When a 5% or 20% piperidine solution is used, the deprotection is essentially complete (>99%) within 3 minutes. researchgate.net These findings underscore the importance of using an adequate concentration of piperidine (typically 20% v/v in routine SPPS) to ensure rapid and complete Fmoc removal.

| Piperidine Conc. (% v/v in DMF) | Time (min) | Fmoc Group Elimination (%) |

| 1% | 1 | 5.2 |

| 1% | 3 | 33.4 |

| 1% | 5 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 1 | >99 |

| 5% | 3 | >99 |

| 5% | 5 | >99 |

| Data sourced from kinetic studies on Fmoc-Val-OH. researchgate.netredalyc.org |

tBu and Psime,Mepro Group Deprotection: The tBu ether on the serine side chain and the Psime,Mepro oxazolidine ring are designed to be stable throughout the Fmoc-based synthesis and are removed simultaneously during the final cleavage step with strong acid, typically trifluoroacetic acid (TFA). activotec.comthermofisher.com The cleavage of t-butyl ethers with TFA is generally considered a rapid process. researchgate.net

The kinetics of the oxazolidine ring-opening are more complex and subject to equilibrium. researchgate.net Under standard TFA cleavage conditions (e.g., 95% TFA), the oxazolidine ring is hydrolyzed to regenerate the native serine residue. peptide.comactivotec.com Studies on the hydrolysis of oxazolidines show that the reaction is subject to general acid catalysis, and the equilibrium between the ring-closed and ring-opened (iminium ion) forms is pH-dependent. researchgate.net While typically effective, recent studies under harsher conditions have revealed that the ring-opening may be incomplete, highlighting that the kinetics are not always straightforward. nih.gov

Computational Modeling of Protecting Group Interactions and Steric Effects

Computational modeling provides valuable insight into how protecting groups influence peptide conformation, which in turn affects reactivity and aggregation propensity. For Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH, modeling focuses on the steric bulk of the tBu group and the profound conformational effects of the Psime,Mepro ring.

The primary role of the Psime,Mepro group is to act as a proline mimic, inducing a "kink" in the peptide backbone that disrupts the formation of β-sheet secondary structures responsible for aggregation. peptide.comwikipedia.org Computational studies on (S)-oxazolidine-4-carboxylic acid (Oxa), the core of the Psime,Mepro moiety, have analyzed its potential energy surface (PES). These studies reveal that, like proline, pseudoproline dipeptides exhibit distinct conformational preferences. acs.org The calculations show a preference for specific backbone torsion angles (φ, ψ) and ring pucker conformations. For instance, in the gas phase, the trans-Oxa dipeptide shows energy minima corresponding to specific up-puckered and down-puckered conformations of the oxazolidine ring. acs.org The solvent polarity also plays a significant role; as polarity increases, conformations with intramolecular hydrogen bonds become less populated, and the population of cis-amide bond conformers increases. acs.org

| Dipeptide Type | Conformation | Relative Energy (kcal/mol) | Key Feature |

| trans-Oxa | tCu (up puckering) | 0.0 | Most stable minimum |

| trans-Oxa | tCd (down puckering) | +0.6 | Slightly less stable minimum |

| trans-Oxa | tFd (down puckering) | - | A third stable minimum |

| trans-Oxa | tAu (up puckering) | - | Not a local minimum |

| Data from computational analysis of Ac-Oxa-NHMe dipeptide in the gas phase. acs.org |

Elucidation of Reaction Pathways Leading to Side Products or Incomplete Reactions

Despite careful design, each protecting group in Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH can be implicated in pathways leading to side products or incomplete reactions.

Fmoc Group: The primary issue with Fmoc deprotection is its potential incompleteness, which leads to the formation of deletion peptides that are often difficult to separate from the target peptide. lookchem.com This is exacerbated in aggregation-prone sequences, precisely the situations where pseudoproline dipeptides are employed. The kinetics show that insufficient deprotection time or low piperidine concentration is a direct cause. researchgate.net Furthermore, the dibenzofulvene (DBF) byproduct of Fmoc removal is a reactive electrophile. While it is typically trapped by the excess amine base to form a stable adduct, inefficient scavenging can allow DBF to react with the newly deprotected N-terminal amine, leading to a capped peptide. nih.govresearchgate.net

tBu Group: The major side reaction associated with the tBu group occurs during the final TFA cleavage. The acid-mediated removal of the tBu group generates a stable tert-butyl cation. nih.gov This highly reactive carbocation can act as an alkylating agent, attacking nucleophilic side chains present in the peptide, such as those of tryptophan, methionine, or cysteine. acs.orgmerckmillipore.comnih.gov This results in the irreversible formation of t-butylated peptide adducts. acs.org The reaction between the t-butyl cation and TFA can also form tert-butyl trifluoroacetate, another potent alkylating agent. researchgate.netnih.gov To mitigate this, cleavage cocktails almost always contain "scavengers"—nucleophiles like water, triisopropylsilane (B1312306) (TIS), or thiols—which are intended to trap the t-butyl cations before they can modify the peptide. thermofisher.comacs.org

Psime,Mepro Group: The oxazolidine ring of the pseudoproline is generally considered labile to standard TFA cleavage. However, recent findings have identified potential side reactions, particularly under the elevated temperatures and pressures used in modern flow peptide chemistry. One significant side product is the peptide with the oxazolidine ring still intact, which was found to be unexpectedly stable even after treatment with 95% TFA. nih.gov A second pathway involves the high-temperature rearrangement of the oxazolidine ring to a stable, protonated imine form, which also resists cleavage. nih.gov Both pathways result in a significant peptide byproduct with an incorrect mass. nih.govresearchgate.net Additionally, the steric hindrance of the bulky oxazolidine ring can lead to low coupling yields when attaching an amino acid to its N-terminus, which is the primary reason for its commercial availability and use as a pre-formed dipeptide. wikipedia.orgchempep.com There is also evidence that the pseudoproline moiety may catalyze the formation of aspartimide side products at nearby aspartic acid residues. peptide.comresearchgate.netpeptide.com

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Fmoc Ser Tbu Ser Psime,mepro Oh and Its Peptide Conjugates

Spectroscopic Techniques for Structural Elucidation of Complex Protecting Group Architectures

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the complex covalent structure of Fmoc-Ser(Tbu)-Ser(ΨMe,Mepro)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structure determination, NMR provides detailed information about the molecular framework. nmims.edu One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) are used to assign signals to specific atoms and confirm the presence and integrity of each protecting group.

¹H NMR: Allows for the identification of characteristic protons. The aromatic protons of the Fmoc group appear in the ~7.3-7.9 ppm range, while the tBu protons present as a sharp singlet around 1.3 ppm. The protons of the pseudoproline ring and the dipeptide backbone will have specific chemical shifts and coupling patterns that confirm the oxazolidine (B1195125) structure.

¹³C NMR: Complements proton data by providing shifts for each unique carbon atom, confirming the carbon skeleton of the Fmoc, tBu, and pseudoproline moieties.

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings within each spin system (e.g., within each amino acid residue), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This network of correlations is essential for unambiguously assembling the complete structure and verifying the attachment points of the protecting groups. youtube.com The combination of these techniques can definitively confirm the structure of the dipeptide and its protecting groups. shu.edu

Illustrative ¹H NMR Chemical Shifts for Structural Moieties:

| Functional Group | Typical ¹H Chemical Shift (ppm) | Multiplicity |

| Fmoc (Aromatic) | 7.30 - 7.90 | Multiplet |

| Fmoc (Aliphatic CH, CH₂) | 4.20 - 4.50 | Multiplet |

| Serine α-H | 4.10 - 4.60 | Multiplet |

| Serine β-CH₂ | 3.70 - 4.00 | Multiplet |

| tert-Butyl (tBu) | ~1.30 | Singlet |

| Pseudoproline Ring Protons | 3.50 - 5.00 | Multiplets |

| Pseudoproline Methyls | 1.30 - 1.60 | Singlets |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present. Key absorbances would include the urethane (B1682113) C=O stretch of the Fmoc group (~1690-1710 cm⁻¹), the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), and the C-O ether stretches associated with the tBu and oxazolidine rings.

Chromatographic Methods for Purity Analysis and Isolation of Modified Peptides

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of the dipeptide and for purifying its subsequent peptide conjugates. ajpamc.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purity analysis in peptide chemistry. nih.gov

Purity Assessment: A sample of the crude or purified dipeptide is injected onto a C18 or C8 stationary phase column and eluted with a gradient of aqueous solvent (often water with 0.1% trifluoroacetic acid, TFA) and organic solvent (often acetonitrile (B52724) with 0.1% TFA). rsc.org The high hydrophobicity of the Fmoc group ensures strong retention. A high-purity sample will exhibit a single major peak. The area percentage of this peak relative to all other peaks in the chromatogram provides a quantitative measure of purity. For building blocks used in synthesis, a purity of ≥99% is often required. nih.govsigmaaldrich.com

Isolation: Preparative HPLC, which uses larger columns and higher flow rates, can be employed to isolate the desired compound from synthetic impurities. ajpamc.com Fractions are collected as they elute and are analyzed for purity, with the pure fractions being pooled and lyophilized.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), allowing for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. This is particularly useful for resolving closely eluting impurities.

Typical RP-HPLC Conditions:

| Parameter | Condition |

| Column | C18, 3.5-5 µm particle size, e.g., 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 220 nm, 254 nm, and 301 nm (for Fmoc group) |

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of the target compound and to identify impurities. ucsf.edu

Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for polar molecules like peptides and their derivatives. ucsf.edu The sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized, typically forming protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The mass-to-charge ratio (m/z) is then measured. For Fmoc-Ser(Tbu)-Ser(ΨMe,Mepro)-OH (Molecular Formula: C₂₈H₃₄N₂O₇), the expected monoisotopic mass is approximately 510.24 g/mol . sigmaaldrich.compeptide.com ESI-MS should detect an ion corresponding to this mass, confirming the identity of the product.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC directly to a mass spectrometer provides the most comprehensive analysis. As compounds elute from the chromatography column, they are directly ionized and analyzed by the MS. This allows for the assignment of a molecular weight to each peak in the chromatogram, including low-level impurities that may not be identifiable by UV detection alone. This is critical for identifying process-related impurities such as deletion sequences or by-products from protecting group manipulation during peptide synthesis.

Tandem Mass Spectrometry (MS/MS): For further structural confirmation, MS/MS can be employed. broadinstitute.org An ion of interest (e.g., the [M+H]⁺ ion of the dipeptide) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer. The fragmentation pattern provides information about the sequence and structure of the molecule.

Stereochemical Purity Assessment (Diastereomeric and Enantiomeric Excess)

Ensuring the stereochemical integrity of amino acid building blocks is critical, as racemization can lead to impurities that are difficult to separate and can impact the final peptide's biological activity. nih.gov For Fmoc-Ser(Tbu)-Ser(ΨMe,Mepro)-OH, both serine residues must be of the correct (usually L) configuration.

Chiral Chromatography: The most direct method for assessing stereochemical purity is through chiral chromatography. nih.govchiraltech.com

Gas Chromatography (GC): The dipeptide can be hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent to form diastereomers. These diastereomers can be separated and quantified on a chiral GC column. nih.gov

High-Performance Liquid Chromatography (HPLC): Alternatively, the derivatized amino acids can be analyzed by HPLC on a chiral column. acs.org Advanced Marfey's analysis, where the hydrolysate is reacted with a chiral derivatizing agent like FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), allows for the separation of the resulting diastereomers on a standard reversed-phase column, with detection by LC-MS. acs.org

The goal is to quantify the enantiomeric excess (e.e.) for each amino acid, which should ideally be very high (e.g., ≥99.8%). sigmaaldrich.com This confirms that neither the starting materials nor the synthesis conditions have introduced significant levels of the incorrect D-isomer. nih.gov

Challenges and Innovative Solutions in the Synthesis of Multiply Protected Peptides Incorporating Complex Serine Derivatives

Mitigation of Aggregation Phenomena During SPPS

During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin. While this simplifies purification, it can lead to significant aggregation problems, especially with hydrophobic or sterically bulky sequences. nih.gov The assembly of peptides containing residues like Ser(tBu) is frequently difficult due to the propensity of the protected chains to form aggregated structures, which hinders reaction sites and leads to incomplete reactions and lower yields. sigmaaldrich.com The dipeptide Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is particularly susceptible to aggregation due to the bulky tBu and Psime protecting groups.

Several strategies have been developed to mitigate aggregation during SPPS:

Chaotropic Salts : Adding salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structures that lead to aggregation. researchgate.net

Solvent Choice : While DMF is the standard, using solvent cocktails or "magic mixtures" (e.g., DCM/DMF/NMP) can improve solvation of the growing peptide chain. nih.gov Polar, aprotic solvents like DMSO or NMP are also effective at improving the solvation of the peptide-resin complex. sigmaaldrich.com

Resin and Linker Modification : Using low-loading resins or high-swelling, polar resins like PEG-based supports can physically separate peptide chains, reducing intermolecular aggregation. sigmaaldrich.combiosynth.com

Backbone Protection : The introduction of reversible backbone protecting groups, such as pseudoproline dipeptides, can disrupt the hydrogen bonding patterns that lead to β-sheet formation and aggregation. nih.govsigmaaldrich.com Given the "Mepro" (4-methylproline) component in the target molecule, this suggests a built-in, proline-like kink that could inherently reduce aggregation.

| Strategy | Mechanism of Action | Applicability to Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH |

| Chaotropic Salts (e.g., LiCl) | Disrupts intermolecular hydrogen bonds forming aggregates. researchgate.net | Highly applicable; can be added to coupling and deprotection steps. |

| Alternative Solvents (e.g., NMP, DMSO) | Improves solvation of the protected peptide chain, preventing collapse onto the resin. nih.govsigmaaldrich.com | Effective, especially if standard DMF fails to prevent aggregation. |

| Low-Loading/PEG Resins | Increases distance between peptide chains, reducing intermolecular interactions. biosynth.com | Recommended from the start of the synthesis to minimize aggregation risk. |

| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting secondary structure formation. sigmaaldrich.com | The "Mepro" group may serve a similar function, but incorporating additional pseudoprolines earlier in a longer sequence could be beneficial. |

Strategies for Overcoming Difficult Sequences and Incomplete Couplings